3-propylbenzo[d]thiazol-3-iuM broMide
Description
The compound features a propyl substituent at the 3-position of the benzothiazole ring, paired with a bromide counterion. Benzothiazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, though specific data for this compound remain sparse in publicly available literature.
Properties
CAS No. |
172304-76-6 |
|---|---|
Molecular Formula |
C10H12BrNS |
Molecular Weight |
258.17798 |
Synonyms |
3-propylbenzo[d]thiazol-3-iuM broMide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on benzothiazole derivatives with analogous substitutions or counterions. Key compounds are analyzed based on structural features, physicochemical properties, and reported bioactivity (where available).
Table 1: Comparative Analysis of Benzothiazole Derivatives
Notes:
- † Predicted solubility based on quaternary ammonium structure.
- ‡ Hydrobromide salts typically exhibit higher aqueous solubility due to ionic dissociation.
Key Findings:
Structural Influence on Bioactivity: The 3-allyl-6-methyl analog (from EOS Med Chem ) demonstrates antifungal activity against Candida spp., likely due to the imine group enhancing electrophilic interactions with microbial targets. In contrast, the quaternary ammonium structure of this compound may favor ionic interactions with cellular membranes or enzymes. Neutral derivatives (e.g., heptyl 4-aminobenzoate) lack charged groups, reducing solubility but improving lipid membrane permeability for applications like local anesthesia.
Counterion Effects :
- The hydrobromide counterion in the 3-allyl-6-methyl analog improves solubility compared to bromide salts, as seen in its higher aqueous solubility profile .
Substituent Impact: Propyl vs. Methyl vs. No Methyl: The 6-methyl substitution in the 3-allyl analog could sterically hinder interactions with target proteins, a factor absent in the 3-propyl derivative.
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